6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core, along with the thiophene and cyclohexyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for synthesizing imidazo[1,2-a]pyridines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions can be advantageous due to their simplicity, selectivity, and rapid synthesis. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiophene positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, imidazo[1,2-a]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
6-chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chloro, cyclohexyl, and thiophene groups, which contribute to its distinct chemical and biological properties. These structural features differentiate it from other imidazo[1,2-a]pyridine derivatives and may enhance its therapeutic potential.
Properties
Molecular Formula |
C17H18ClN3S |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
6-chloro-N-cyclohexyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H18ClN3S/c18-12-8-9-15-20-16(14-7-4-10-22-14)17(21(15)11-12)19-13-5-2-1-3-6-13/h4,7-11,13,19H,1-3,5-6H2 |
InChI Key |
MMTZCSRMHNGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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